molecular formula C5H12OS2 B12725626 3-Ethoxypropane-1,2-dithiol CAS No. 90325-02-3

3-Ethoxypropane-1,2-dithiol

Cat. No.: B12725626
CAS No.: 90325-02-3
M. Wt: 152.3 g/mol
InChI Key: LORHLLCTYJFTJA-UHFFFAOYSA-N
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Description

3-Ethoxypropane-1,2-dithiol is an organic compound characterized by the presence of two thiol groups and an ethoxy group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxypropane-1,2-dithiol can be synthesized through the reaction of 3-ethoxypropenal with ethane-1,2-dithiol under specific conditions. The reaction typically involves the addition of the dithiol to the propenal, followed by cyclization to form the desired dithiol compound . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a controlled temperature environment.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxypropane-1,2-dithiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from the reactions of this compound include disulfides from oxidation reactions, thiolates from reduction reactions, and various substituted derivatives from substitution reactions.

Scientific Research Applications

3-Ethoxypropane-1,2-dithiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethoxypropane-1,2-dithiol involves its ability to form stable complexes with metal ions and its reactivity with various functional groups. The thiol groups can interact with metal ions to form coordination complexes, while the ethoxy group can participate in nucleophilic substitution reactions. These interactions and reactions are crucial for the compound’s applications in synthesis and industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxypropane-1,2-dithiol is unique due to the presence of both thiol and ethoxy groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group interactions.

Properties

CAS No.

90325-02-3

Molecular Formula

C5H12OS2

Molecular Weight

152.3 g/mol

IUPAC Name

3-ethoxypropane-1,2-dithiol

InChI

InChI=1S/C5H12OS2/c1-2-6-3-5(8)4-7/h5,7-8H,2-4H2,1H3

InChI Key

LORHLLCTYJFTJA-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CS)S

Origin of Product

United States

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